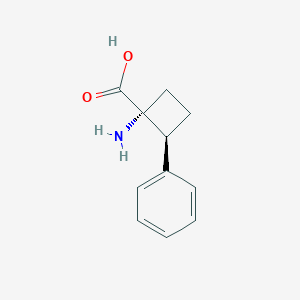

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid

説明

(1R,2S)-1-Amino-2-phenylcyclobutane-1-carboxylic acid is a conformationally constrained β-amino acid characterized by a cyclobutane ring substituted with an amino group at position 1 and a phenyl group at position 2 in a trans configuration. Its synthesis involves stereoselective methods, such as the alkylation of glycine-derived Ni(II) complexes followed by cyclization, ensuring high enantiomeric purity . The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which restricts rotational freedom and stabilizes specific conformations, making it valuable in medicinal chemistry for mimicking peptide backbones or enhancing target binding .

特性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC名 |

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1 |

InChIキー |

HOQAZBBALROTIH-GXSJLCMTSA-N |

異性体SMILES |

C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N |

正規SMILES |

C1CC(C1C2=CC=CC=C2)(C(=O)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(1R,2S)-1-アミノ-2-フェニルシクロブタン-1-カルボン酸の合成は、通常、グリシン相当体の1,2-求電子剤によるアルキル化、続いて分子内環化を含む。 一般的な方法には、アルケンをシクロプロパン化するジアゾ化合物、イリド、カルベン中間体の使用が含まれる . もう1つのアプローチは、キラル触媒を用いた不斉合成であり、目的の立体化学を確保する .

工業生産方法

この化合物の工業生産には、キラル補助基または触媒を用いて高収率とエナンチオマー純度を達成するスケーラブルな合成経路が含まれる場合がある。このプロセスには、通常、アルキル化、環化、精製などの工程が含まれ、目的の生成物を単離する。

化学反応の分析

科学研究への応用

(1R,2S)-1-アミノ-2-フェニルシクロブタン-1-カルボン酸は、科学研究でいくつかの応用を持つ。

化学: 複雑な有機分子の合成における構成要素として使用される。

生物学: この化合物は、酵素-基質相互作用とタンパク質の折りたたみを研究するためのプローブとして機能する。

産業: この化合物は、医薬品やファインケミカルの製造に使用できる。

科学的研究の応用

Structural Characteristics

The compound is characterized by a cyclobutane ring and contains both an amino group and a carboxylic acid functional group, classifying it as an α-amino acid. The specific stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its distinct three-dimensional conformation, which is crucial for its biological activity. The molecular formula is with a molar mass of approximately 191.23 g/mol .

Medicinal Chemistry Applications

Drug Development

The unique structure of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid makes it a promising candidate for drug development, particularly in creating constrained peptides and mimetics that can enhance binding affinity to biological targets. Its rigid cyclobutane framework allows for specific interactions with receptors involved in neurological disorders, potentially acting as a neurotransmitter or modulator .

Potential Therapeutic Uses

Research indicates that this compound may influence various signaling pathways relevant to treating conditions such as depression, anxiety, and other neurological disorders. Its ability to interact with neurotransmitter systems positions it as a potential lead compound in neuropharmacology .

Synthetic Chemistry Applications

Synthesis Techniques

Several synthetic routes have been developed for producing this compound. Notably, asymmetric synthesis techniques have been employed to enhance yield and selectivity of the desired stereoisomer. For instance, a two-step nucleophilic substitution reaction utilizing axially chiral glycine equivalents has shown promise in achieving high purity levels .

Reactivity

As an amino acid derivative, the compound can undergo typical reactions associated with amino acids including esterification, amidation, and acylation. These reactions are essential for modifying the compound for various pharmaceutical applications .

Biochemical Research Applications

Biological Activity Studies

The compound's unique structure allows researchers to study its interactions with enzymes and receptors in biological systems. Investigations into its mechanism of action reveal potential roles in modulating enzymatic activities and influencing metabolic pathways .

Analytical Techniques

Analytical methods such as NMR spectroscopy and mass spectrometry are employed to characterize the compound's structure and confirm its purity during synthesis. These techniques are vital for ensuring the reliability of research findings related to its biological applications .

作用機序

類似化合物の比較

類似化合物

(1R,2S)-1-アミノ-2-ビニルシクロプロパンカルボン酸: シクロプロパン環を持つもう1つのキラルアミノ酸誘導体。

(1S,2R)-2-ブロモシクロペンタノール: 類似の立体化学を持つが、環構造が異なる化合物。

独自性

(1R,2S)-1-アミノ-2-フェニルシクロブタン-1-カルボン酸は、シクロブタン環があるためユニークであり、これは剛性と独特の立体化学的特性を付与する。 この剛性により、特定の生物学的標的に対する化合物の結合親和性と特異性が向上し、創薬や合成において貴重なツールとなる.

類似化合物との比較

Structural Isomers and Stereochemical Variants

The stereochemistry of cyclobutane-based amino acids critically influences their physicochemical and biological properties. For example:

- (1S,2S)- and (1R,2R)-2-Aminocyclobutanecarboxylic Acid: These diastereomers exhibit distinct NMR profiles and synthetic pathways. The (1R,2R)-isomer is synthesized via trifluoroacetic acid (TFA)-mediated deprotection of Boc-protected precursors, yielding >99% stereochemical purity by chiral HPLC .

- (1R,2S)- vs.

Table 1: Comparison of Cyclobutane Amino Acid Isomers

Ring Size and Conformational Effects

Cyclopropane Derivatives :

- (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid: The smaller cyclopropane ring (60° bond angles) imposes greater strain than cyclobutane, enhancing reactivity. This compound is a key intermediate for hepatitis C virus NS3 protease inhibitors due to its ability to mimic peptide transition states .

- (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic Acid : The hydroxymethyl group increases hydrophilicity, improving blood-brain barrier penetration for neurological applications .

Cyclopentane and Cyclohexane Derivatives :

- (1S,2R)-1-Amino-2-phenylcyclopentanecarboxylic Acid: Larger rings reduce strain, increasing flexibility. These analogs are used in integrin ligand design (e.g., αvβ3/α5β1 receptor binding) due to their balanced rigidity and adaptability .

Table 2: Impact of Ring Size on Properties

Substituent Effects and Functionalization

- Fluorinated Derivatives: 3,4-Difluorocyclopentane-1-carboxylic Acids: Fluorine atoms enhance metabolic stability and binding to L-type amino acid transporters (e.g., PET imaging agents for gliomas) .

- Aromatic and Aliphatic Substituents: (1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carboxylic Acid: The chlorophenyl group increases lipophilicity, improving insecticidal activity in pyrethroids . Ethyl Ester Derivatives: Prodrug forms (e.g., (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid ethyl ester hydrochloride) enhance oral bioavailability .

Table 3: Substituent Impact on Bioactivity

生物活性

(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid, a cyclic amino acid, is characterized by its unique cyclobutane ring structure and specific stereochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of neurobiology and drug development.

Structural Characteristics

The compound features:

- Molecular Formula : CHNO

- Molecular Weight : 191.23 g/mol

- Functional Groups : Contains an amino group (-NH) and a carboxylic acid group (-COOH), classifying it as an α-amino acid.

The stereochemistry at the 1 and 2 positions (1R and 2S) contributes to its three-dimensional conformation, influencing its biological interactions and activity.

1. Neurotransmitter Effects

Research indicates that this compound may exhibit neurotransmitter-like effects. Its structural similarity to phenylalanine suggests potential roles in neurotransmission and protein synthesis modulation. Studies have shown that cyclic amino acids can influence synaptic activity, potentially acting as neuromodulators or precursors to neurotransmitters.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various neurodegenerative diseases. Preliminary studies suggest that this compound may help in scavenging free radicals, thus protecting cells from oxidative damage.

3. Inhibition of Protein Synthesis

Similar to other constrained amino acids, this compound has been studied for its inhibitory effects on protein synthesis. This property is significant in drug development, particularly for targeting diseases characterized by aberrant protein production.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Cyclic Amino Acid | Potential neurotransmitter effects; antioxidant | Unique cyclobutane ring structure |

| Phenylalanine | Linear Amino Acid | Essential for protein synthesis; precursor to neurotransmitters | Straight-chain structure |

| Cycloleucine | Cyclic Amino Acid | Inhibitory effects on protein synthesis | Different cyclic structure |

| Proline | Cyclic Amino Acid | Stabilizes protein structures | Distinctive five-membered ring |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Notably, research published in Synlett highlights the importance of constrained amino acids in drug discovery due to their ability to mimic natural substrates in enzyme active sites .

Case Studies

A case study involving the use of this compound in neuropharmacology demonstrated its potential as a therapeutic agent for conditions like depression and anxiety disorders. The study assessed its binding affinity to serotonin receptors, revealing promising results that warrant further investigation into its pharmacological applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid?

The synthesis typically involves stereoselective cyclopropanation and resolution strategies. A scalable approach includes the dialkylation of a glycine Schiff base using electrophiles like trans-1,4-dibromo-2-butene, followed by enzymatic resolution with Alcalase 2.4L to achieve >99% enantiomeric excess (ee) . Alternative routes leverage chiral auxiliaries or asymmetric catalysis to control stereochemistry at the cyclobutane core . Key steps often require low-temperature conditions (-20°C to 0°C) and non-polar solvents (e.g., toluene) to minimize racemization.

Q. How is the stereochemical integrity of this compound verified during synthesis?

Analytical techniques include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .

- NMR Spectroscopy : H and C NMR (e.g., in DO) to confirm cyclobutane ring geometry and substituent orientation via coupling constants (e.g., ≈ 8–10 Hz for trans-configuration) .

- X-ray Crystallography : Absolute configuration assignment via single-crystal analysis of derivatives (e.g., hydrochloride salts) .

Q. What pharmacological applications are associated with this compound?

This compound is a structural analog of vinyl-ACCA, a critical pharmacophore in hepatitis C virus (HCV) NS3/4A protease inhibitors. Its rigid cyclobutane scaffold enhances binding affinity by restricting conformational flexibility in enzyme active sites . Preclinical studies highlight its utility in designing antiviral agents and β-amino acid derivatives for peptide mimetics.

Advanced Research Questions

Q. What challenges arise in optimizing enzymatic resolution for large-scale synthesis of this compound?

Enzymatic resolution using esterases (e.g., Alcalase) faces product inhibition, leading to prolonged reaction times. Mitigation strategies include:

- Substrate Engineering : Introducing bulky protecting groups (e.g., Boc) to reduce enzyme-substrate steric hindrance.

- Process Optimization : Using fed-batch reactors or chemical pre-resolution via diastereomeric salt formation (e.g., with dibenzoyl-L-tartaric acid) to improve throughput .

- Solvent Systems : Employing biphasic systems (water:ethyl acetate) to enhance enzyme stability and product recovery.

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

The cyclobutane ring imposes significant steric constraints, requiring activation reagents like HATU or PyBOP for efficient amide bond formation. Electronic effects from the phenyl group stabilize transition states in SN2 reactions, but may hinder nucleophilic substitution at the α-carbon. Computational studies (DFT) suggest that ring strain (≈26 kcal/mol in cyclobutane) enhances electrophilicity at the carboxylic acid moiety .

Q. What analytical discrepancies arise when characterizing this compound derivatives?

Common issues include:

- Racemization During Derivatization : Heating above 40°C or prolonged exposure to basic conditions (pH > 9) can invert stereochemistry.

- Mass Spectrometry Artifacts : In-source fragmentation of the cyclobutane ring mimics degradation products. High-resolution MS (HRMS) with ESI+ ionization is recommended .

- Crystallization Variability : Polymorphism in salts (e.g., hydrochloride vs. tosylate) affects melting point and solubility data .

Methodological Considerations

Q. How is the stability of this compound assessed under physiological conditions?

Stability studies involve:

- pH Profiling : Incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by chiral HPLC to detect racemization or degradation.

- Plasma Stability Assays : Monitoring metabolite formation (e.g., ring-opened products) via LC-MS/MS in human plasma .

- Thermogravimetric Analysis (TGA) : Evaluating thermal decomposition thresholds (>150°C for anhydrous forms) .

Q. What strategies are used to resolve conflicting stereochemical assignments in related cyclopropane/cyclobutane amino acids?

Contradictions often arise from misassignment of NOESY correlations or incorrect X-ray refinement. Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。